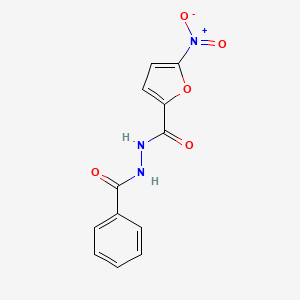![molecular formula C18H15N3O3 B3916455 N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3916455.png)
N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide
説明
N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as NA-1, is a small molecule that has been extensively studied for its potential therapeutic properties. NA-1 has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of stroke and other neurological disorders.
作用機序
The exact mechanism of action of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide is not fully understood. However, it is believed to work by inhibiting the activity of the NMDA receptor, which is involved in the development of excitotoxicity in the brain. Excitotoxicity is a process in which excessive stimulation of the NMDA receptor leads to the death of brain cells. N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide has been found to reduce the activity of the NMDA receptor and prevent excitotoxicity, thereby protecting brain cells from damage.
Biochemical and Physiological Effects:
N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, both of which are involved in the development of neurological disorders. N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide has also been found to improve blood flow to the brain and enhance the survival of brain cells.
実験室実験の利点と制限
One of the advantages of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide is that it is a small molecule that can easily penetrate the blood-brain barrier, which is a protective barrier that prevents many drugs from entering the brain. This makes it an attractive candidate for the treatment of neurological disorders. However, one of the limitations of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide is that it has a relatively short half-life in the body, which means that it may need to be administered frequently to maintain therapeutic levels.
将来の方向性
There are a number of future directions for the study of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of research is the development of new formulations of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide that can increase its stability and prolong its half-life in the body. Another area of research is the investigation of the potential use of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide is not fully understood, and further research is needed to elucidate its exact mode of action.
科学的研究の応用
N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic properties. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of stroke and other neurological disorders. N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to reduce brain damage and improve neurological outcomes in animal models of stroke. It has also been investigated for its potential use in the treatment of traumatic brain injury and spinal cord injury.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-18(14-7-9-20-10-8-14)21-24-17(22)12-23-16-6-5-13-3-1-2-4-15(13)11-16/h1-11H,12H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSPALIVGARIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=NC=C3)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine](/img/structure/B3916378.png)


![2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3916407.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3916427.png)
![3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916436.png)
![4-methoxy-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916450.png)
![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)
![3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916456.png)
![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)

